![molecular formula C7H6ClN3 B1454975 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 909562-81-8](/img/structure/B1454975.png)
2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine involves several steps. Researchers have employed various synthetic routes, including cyclization reactions, nucleophilic substitutions, and condensation reactions. One common approach is the condensation of appropriate precursors to form the pyrrolopyrimidine core. Detailed synthetic procedures can be found in the literature .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of Purine Analogues
Pyrrolo[2,3-d]pyrimidine derivatives, including 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine, serve as precursors in synthesizing tricyclic purine analogues. These compounds, such as the known analogue 7-deazaguanine, are crucial for exploring degenerate hydrogen-bonding potential and base-pairing characteristics in DNA, offering insights into novel therapeutic avenues (Williams & Brown, 1995).
Antiproliferative and Antiviral Activity
Research has demonstrated the modification of this compound derivatives to yield compounds with significant antiproliferative and antiviral activities. For instance, the synthesis of 4-chloro- and 4-chloro-5-substituted derivatives has led to compounds with inhibitory effects on L1210 cell growth and activity against human cytomegalovirus and herpes simplex type 1, showcasing the potential for therapeutic application in viral infections (Pudlo et al., 1990).
Triarylation Strategies
The development of new pyrrolo[2,3-d]pyrimidines with aryl groups at specific positions has been facilitated by arylation reactions, including those involving this compound derivatives. This methodology underscores the compound's utility in synthesizing structurally diverse molecules with potential pharmaceutical applications (Prieur et al., 2015).
Inhibitory Activity Against Enzymes
This compound derivatives have also been explored for their inhibitory activity against enzymes such as dihydrofolate reductase. The synthesis of novel compounds from this intermediate has shown potential in inhibiting the growth of tumor cells and pathogens, indicating the significant therapeutic potential of these derivatives (Gangjee et al., 1997).
Ecological and Economical Synthesis Processes
The compound has been utilized in demonstrating an ecological and economical synthesis process for pyrrolo[2,3-d]pyrimidines, highlighting its role in developing pharmaceutically active compounds through environmentally friendly methodologies (Fischer & Misun, 2001).
Mechanism of Action
Target of Action
The primary target of 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of cell division, survival, and growth .
Mode of Action
This compound interacts with its target, tyrosine kinase, by inhibiting its activity . This inhibition disrupts the signal transduction cascades, leading to changes in the activation of proteins that regulate cell division, survival, and growth .
Biochemical Pathways
The inhibition of tyrosine kinase by this compound affects multiple biochemical pathways. One key pathway is the signal transducer and activator of transcription 6 (STAT6) pathway . The disruption of this pathway leads to downstream effects that can influence cell proliferation and survival .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation and induction of cell death . This is achieved through the up-regulation of pro-apoptotic genes like P53 and BAX, and down-regulation of anti-apoptotic genes like Bcl2 . Additionally, it has been observed to cause cell cycle arrest at the G1/S phase in MCF7 cells .
properties
IUPAC Name |
2-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-9-6-5(4)3-10-7(8)11-6/h2-3H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VANYVMUNLQUYNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC(=NC=C12)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743146 | |
Record name | 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
909562-81-8 | |
Record name | 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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